
4-(4-溴苯基)-1-丁烯
概述
描述
The compound “4-(4-Bromophenyl)-1-butene” would likely be a brominated aromatic compound with a butene group attached. It would likely be a solid at room temperature .
Molecular Structure Analysis
The molecular structure would likely consist of a bromophenyl group attached to a butene group. The bromine would likely be para to the butene group .Chemical Reactions Analysis
Again, while specific reactions involving “4-(4-Bromophenyl)-1-butene” are not available, brominated aromatic compounds are often used in substitution reactions, where the bromine atom is replaced by another group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Bromophenyl)-1-butene” would likely be similar to those of other brominated aromatic compounds. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic ring .科学研究应用
Alzheimer’s Disease Treatment
4-(4-Bromophenyl)-1-butene derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC 50 = 0.029 μM and 0.038 μM, respectively .
Antioxidant Agent
These compounds also acted as a good antioxidant agent (IC 50 = 26.38 μM for AB11 and 23.99 μM for AB14), while AB11 is the only molecule that displayed moderate inhibition of amyloid beta (Aβ) (43.25% at 500 μM) .
Monoamine Oxidase-B Inhibitor
AB11 and AB14 were found selective against monoamine oxidase-B (MAO-B) with IC 50 values of 866 μM and 763 μM, respectively .
Synthesis of Mixed Bisamide Derivative
4-Bromophenyl isocyanate, a compound related to 4-(4-Bromophenyl)-1-butene, is used in the synthesis of mixed bisamide derivative .
Synthesis of Monoamide Product
4-Bromophenyl isocyanate is also used in the synthesis of monoamide product .
Versatile Compound for Laboratory Experiments
作用机制
Target of Action
Compounds with similar structures, such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been studied for their antimicrobial and antiproliferative activities . These compounds have shown promising activity against bacterial (Gram positive and Gram negative) and fungal species .
Mode of Action
Related compounds have been shown to interact with their targets, leading to antimicrobial and anticancer effects . Molecular docking studies have been carried out to study the binding mode of these active compounds with their receptors .
Biochemical Pathways
Related compounds have been shown to block the biosynthesis of certain bacterial lipids , which could potentially disrupt essential cellular processes.
Result of Action
Related compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
安全和危害
未来方向
属性
IUPAC Name |
1-bromo-4-but-3-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNBBDYPPSSRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442426 | |
| Record name | 4-(4-Bromophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-butene | |
CAS RN |
15451-32-8 | |
| Record name | 4-(4-Bromophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)


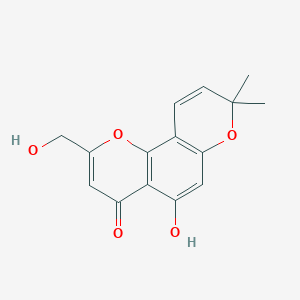

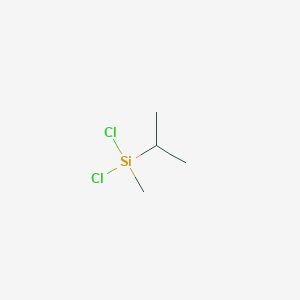


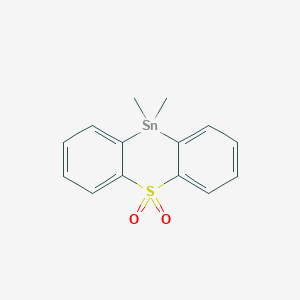
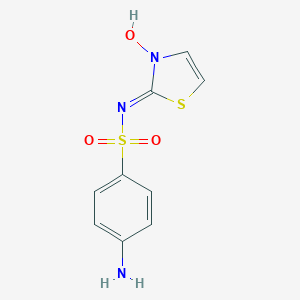
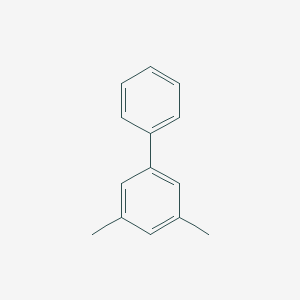

![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
